molecular formula C22H22N6O3S B2795707 2-Methyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-18-1

2-Methyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2795707
CAS RN: 851969-18-1
M. Wt: 450.52
InChI Key: UNZZDEWXHALRJA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a triazole ring, both of which are types of heterocycles (rings that contain atoms other than carbon). It also contains a phenylpiperazine moiety, which is a common feature in many pharmaceuticals .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitro group, which is electron-withdrawing and could potentially make the compound susceptible to nucleophilic attack. The compound could also potentially undergo reactions at the piperazine ring .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Agents

A series of triazole and thiadiazole compounds have been synthesized for evaluation as potential antimicrobial agents. These compounds have shown significant in vitro activity against various strains of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, and others. Compounds with specific substituents, such as 4-chlorophenyl and 4-nitrophenyl, demonstrated marked inhibition of microbial growth (Reddy et al., 2010).

Anti-Inflammatory Activity

Certain thiazolo[3,2-b]-1,2,4-triazole derivatives have been investigated for their anti-inflammatory activities. Synthesized compounds exhibited potential anti-inflammatory effects in various models, suggesting their utility in developing new anti-inflammatory agents (Tozkoparan et al., 1999).

Tuberculostatic Activity

Some derivatives, specifically those with a (4-phenylpiperazin-1-ylmethyl) moiety, were evaluated for their tuberculostatic activity. These studies provide insights into the development of new therapeutic agents against tuberculosis (Foks et al., 2004).

Structural Analyses and Characterization

Crystal Structure Analysis

The detailed structural analysis of certain triazolo and thiadiazole derivatives through techniques like X-ray crystallography has contributed significantly to understanding the molecular conformation, which is crucial for the rational design of compounds with desired biological activities. This includes the study of compounds with specific substituents and their molecular interactions within the crystal lattice (Dong et al., 2002).

properties

IUPAC Name

2-methyl-5-[(4-nitrophenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-15-23-22-27(24-15)21(29)20(32-22)19(16-7-9-18(10-8-16)28(30)31)26-13-11-25(12-14-26)17-5-3-2-4-6-17/h2-10,19,29H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZZDEWXHALRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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